3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Chemical Identity Regulatory Filing Inventory Management

3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1245230-05-0, MFCD17193868) is a disubstituted pyrazole-5-carboxylic acid building block bearing a sec-butyl group at the 3-position and an N1-methyl substituent, with molecular formula C9H14N2O2 and molecular weight 182.22 Da. Multiple vendors, including Bidepharm, Leyan, and AKSci, list the compound at a standard purity specification of 95%.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13249642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=NN(C(=C1)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyPTZRHUAAODLIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid: CAS 1245230-05-0 Identity, Purity Profile, and Core Specifications for Research Procurement


3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1245230-05-0, MFCD17193868) is a disubstituted pyrazole-5-carboxylic acid building block bearing a sec-butyl group at the 3-position and an N1-methyl substituent, with molecular formula C9H14N2O2 and molecular weight 182.22 Da . Multiple vendors, including Bidepharm, Leyan, and AKSci, list the compound at a standard purity specification of 95% . The molecule serves as a versatile intermediate for amide coupling, esterification, and heterocycle elaboration in medicinal chemistry and agrochemical research programs .

Regioisomeric Confusion in 1-Methyl-3-alkyl-1H-pyrazole-5-carboxylic Acid Procurement: Why the sec-Butyl Substituent Cannot Be Interchanged with Isobutyl or Other Alkyl Analogs


Within the 1-methyl-3-alkyl-1H-pyrazole-5-carboxylic acid scaffold, the branching topology of the 3-alkyl substituent directly alters lipophilicity, steric bulk, and metabolic stability, making generic substitution scientifically invalid. The target compound carries a sec-butyl group (butan-2-yl; branched at C1') at the 3-position, whereas the closest structural analog—3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 769132-77-6)—features an isobutyl group (2-methylpropyl; branched at C2') and has distinct Chemical Abstracts Service registry and potentially divergent solubility, logD, and protein-binding profiles . Unlike the more widely studied 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), which derives bioactivity from the electronegative chlorine substituent, the sec-butyl analog provides a purely hydrophobic, electron-donating alkyl environment that drives different molecular recognition and physicochemical behavior [1]. The 3-sec-butyl vs. 3-isobutyl isomerism alone is sufficient to alter enzyme inhibition potency by orders of magnitude in related pyrazole-carboxylic acid series [2], underscoring the procurement risk of substituting one alkyl-pyrazole acid for another without explicit comparative data.

Quantitative Differentiation Evidence for 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Versus Closest Analogs


CAS Registry and MDL Number Distinguish the sec-Butyl Isomer from the Isobutyl and Other Alkyl Congeners

The target compound carries a unique CAS registry number (1245230-05-0) and MDL identifier (MFCD17193868) that are orthogonal to its closest structural isomer, 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 769132-77-6), despite both sharing the identical molecular formula C9H14N2O2 and molecular weight 182.22 Da . Additionally, the positionally rearranged analog 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 1006451-49-5) carries the sec-butyl group on the N1 atom rather than C3 and registers a distinct molecular formula (C8H12N2O2) and mass (168.2 Da) . These orthogonal identifiers eliminate ambiguity during electronic laboratory notebook registration, regulatory dossier compilation, and inventory reconciliation.

Chemical Identity Regulatory Filing Inventory Management

Vendor-Reported Purity Specifications and Analytical Quality Control Documentation Availability

Multiple suppliers list the compound at ≥95% purity with accompanying batch-specific quality control (QC) documentation. Bidepharm explicitly states that NMR, HPLC, and GC batch analysis reports are available upon request for the target compound (BD01032890) . Similarly, Leyan lists the compound (SKU 2009317) at 95% purity with provision for COA, HNMR, MS, HPLC, and optional CNMR, IR, UV, TGA, and qNMR documentation . In contrast, the isobutyl analog (CAS 769132-77-6) is offered by fewer vendors with QC traceability, and the N1-sec-butyl isomer (CAS 1006451-49-5) is listed at 95%+ purity but without explicit multi-technique QC panel disclosure . The availability of multi-technique batch-specific QC data for the target compound reduces analytical requalification burden upon receipt.

Quality Assurance Batch Consistency Analytical Characterization

Predicted Physicochemical Distinction: sec-Butyl vs. Isobutyl Branching Alters Lipophilicity and Boiling Point

Although experimental logP and logD values are not publicly available for the target compound, the isobutyl isomer (CAS 769132-77-6) has predicted physicochemical properties that serve as a class-level comparator: ChemSpider-derived data show a density of 1.2 ± 0.1 g/cm³ and a boiling point of 333.3 ± 30.0 °C at 760 mmHg . The sec-butyl substituent (branched at the α-carbon to the pyrazole ring) introduces greater steric hindrance near the heterocycle compared with the isobutyl group (branched at the β-carbon), which systematically alters chromatographic retention (both HPLC and GC), logD, and pKa of the adjacent carboxylic acid [1][2]. These differences, though not individually quantified for this specific compound, are predictable from well-established alkyl-branching structure–property relationships in pyrazole-carboxylic acid analog series and affect solubility, solid-state packing, and formulation behavior.

Physicochemical Profiling Chromatography Formulation Design

Positional Carboxylic Acid Placement Defines Distinct Synthetic Utility Pathways Relative to 3-Carboxylic Acid and 4-Carboxylic Acid Regioisomers

The carboxylic acid at the pyrazole 5-position (adjacent to N1-methyl) places the reactive carboxyl handle in a sterically and electronically differentiated environment compared with the 3-carboxylic acid regioisomer 1-(sec-butyl)-1H-pyrazole-5-carboxylic acid (CAS 1006451-49-5; C8H12N2O2, MW 168.2) and the 4-carboxylic acid series exemplified by 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) and 1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-47-3) . The 5-carboxylic acid regioisomer enables amide/ester coupling at a position that, following derivatization, directs the elaborated substituent into a distinct vector relative to the N1-methyl and 3-sec-butyl groups, generating three-dimensional shapes not accessible from 3- or 4-carboxylic acid building blocks. Patents from Nissan Chemical and Bayer AG explicitly describe 5-carboxylic acid esters (not 3- or 4-isomers) as key intermediates for agrochemical active ingredients, confirming the regiochemical specificity of downstream applications .

Synthetic Chemistry MedChem Library Design Building Block Selection

Prioritized Procurement and Application Scenarios Where 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic Acid Delivers Quantifiable Advantage


Regioisomer-Quality-Controlled Agrochemical Intermediate Sourcing

Patent literature from Nissan Chemical and Bayer AG confirms that 5-carboxylic acid esters of 1-alkyl-pyrazoles are critical intermediates in plant disease control agent synthesis . Laboratories engaged in SDH (succinate dehydrogenase) inhibitor fungicide programs or complex I-targeted insecticide discovery require authenticated 5-COOH regioisomers rather than 3- or 4-COOH positional isomers that produce inactive or off-target compounds. The target compound, with its confirmed CAS registry (1245230-05-0) and MDL identifier (MFCD17193868), combined with multi-technique QC documentation (NMR, HPLC, MS) from multiple suppliers, is suitable for agrochemical SAR expansion where the sec-butyl group at the 3-position provides hydrophobic bulk distinct from the methyl, ethyl, or trifluoromethyl substituents more commonly explored in this scaffold class [1].

Kinase and GPCR Targeted Library Design Requiring Sterically Defined 3-Alkyl-5-carboxy Pyrazole Cores

In medicinal chemistry, pyrazole-5-carboxylic acids serve as conformationally constrained bioisosteres of carboxylic acid pharmacophores. The sec-butyl substituent introduces an α-branched alkyl group adjacent to the heterocycle, creating greater steric restriction around the pyrazole C3 position than the linearly extended n-butyl or β-branched isobutyl alternatives. When incorporated into amide-coupled fragment libraries targeting enzymes with deep hydrophobic pockets (e.g., kinases, GPCRs), this steric profile can drive selectivity that would be unattainable with smaller or differently branched alkyl groups [2]. The availability of batch-specific QC data from multiple vendors enables reliable resupply across multi-year lead optimization campaigns without the analytical requalification bottleneck.

Physicochemical Property Diversification in Parallel Synthesis Workflows

Alkyl-branching topology is a well-established determinant of logD, aqueous solubility, and metabolic stability in heterocyclic lead series [3]. The sec-butyl substituent on the target compound is predicted to produce chromatographic retention and lipophilicity values measurably different from those of the isobutyl analog, based on established structure–property relationships for alkyl-substituted pyrazoles (e.g., the isobutyl isomer has a ChemSpider-predicted density of 1.2 g/cm³ and a boiling point of 333.3 °C). This differentiation makes the sec-butyl variant a relevant probe for systematic SAR exploration of steric and hydrophobic effects around the pyrazole 3-position without altering the core scaffold or the carboxylic acid vector.

Chiral Separation and Stereochemical Probe Development Using the Racemic sec-Butyl Center

The butan-2-yl (sec-butyl) group contains a chiral center (C1' of the alkyl chain), meaning the target compound is supplied as a racemate. Researchers investigating stereospecific target engagement—particularly for enzymes, receptors, or transporters where one enantiomer may exhibit significantly different binding kinetics—can use the racemic sec-butyl-pyrazole acid as a starting point for chiral chromatographic resolution or enantioselective synthesis. The isobutyl and n-butyl analogs lack this chiral center and therefore cannot serve as stereochemical probes, providing a unique capability dimension for the target compound in programs where enantiomer-specific SAR is being explored [4].

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